molecular formula C13H19N3O3S2 B2999018 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034312-68-8

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2999018
CAS No.: 2034312-68-8
M. Wt: 329.43
InChI Key: PWJMUCBIAVEMBN-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic small molecule designed for research applications. This compound features a hybrid structure incorporating a 1-methyl-1H-pyrazole-4-sulfonamide moiety, a privileged scaffold in medicinal chemistry known for its prevalence in pharmacologically active agents . The molecular architecture is completed with a thiophen-3-yl group, a heterocyclic unit frequently employed to enhance drug-receptor interactions and improve metabolic stability , connected via a hydroxy-pentyl linker. Pyrazole-sulfonamide hybrids have demonstrated significant research interest across various biological fields, with studies highlighting their potential as inhibitors of carbonic anhydrase isoforms (hCAII, hCAIX, hCAXII) for investigating disorders like glaucoma, epilepsy, and cancer . Similar structural analogs have also been explored for their antiproliferative activity in oncology research . The presence of the sulfonamide group is a key functional motif found in several clinically approved drugs and contributes to the molecule's ability to interact with enzyme active sites . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to conduct appropriate safety assessments before handling.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S2/c1-16-9-13(8-14-16)21(18,19)15-5-2-11(3-6-17)12-4-7-20-10-12/h4,7-11,15,17H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJMUCBIAVEMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, a sulfonamide group, and a thiophene moiety, which contribute to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as monoamine oxidase (MAO), which is involved in neurotransmitter metabolism .
  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production .
  • Antimicrobial Properties : The compound's structure suggests it could exhibit antimicrobial activity against various pathogens, as seen with other thiophene derivatives.

1. Anti-inflammatory Effects

Studies have indicated that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds demonstrated up to 85% inhibition of TNF-α at specific concentrations . This suggests that N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide may also possess similar anti-inflammatory properties.

2. Antimicrobial Activity

Research on thiophene derivatives has shown promising results against various bacterial strains. For example, compounds with similar structures were tested against E. coli and Bacillus subtilis, demonstrating significant antimicrobial effects . The potential for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide to act against microbial infections warrants further investigation.

3. Neuroprotective Effects

Some studies suggest that pyrazole derivatives may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. Compounds in this class have been evaluated for their ability to inhibit MAO-B, an enzyme linked to neurodegeneration .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of related compounds:

Activity Compound Effectiveness Reference
Anti-inflammatoryPyrazole derivativesUp to 85% inhibition of TNF-α
AntimicrobialThiophene derivativesSignificant activity against E. coli
NeuroprotectivePyrazole MAO-B inhibitorsPotential neuroprotective effects

Case Studies

In one study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory properties. The most promising candidates exhibited significant inhibition of inflammatory markers in vitro, suggesting that N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide could be developed into a therapeutic agent for inflammatory diseases .

Another investigation focused on the antimicrobial efficacy of thiophene-containing compounds. Results indicated that certain derivatives showed potent activity against gram-positive and gram-negative bacteria, highlighting the potential for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide in treating infections .

Comparison with Similar Compounds

Pyrazole Sulfonamide Derivatives

Thiadiazole-Linked Pyrazole Benzene Sulfonamides (6a-o)

  • Structural Features : These compounds integrate a pyrazole ring linked to a benzene sulfonamide via a thiadiazole bridge, with chloro and methyl substituents on the pyrazole .
  • Biological Activity : Demonstrated anti-inflammatory properties in preclinical models, attributed to sulfonamide’s role in modulating cyclooxygenase (COX) pathways .
  • Comparison : Unlike the target compound, these analogs lack the hydroxy-pentyl-thiophene moiety, which may influence solubility and target specificity. The thiophene group in the target compound could enhance aromatic stacking interactions compared to the thiadiazole bridge in 6a-o .

5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

  • Structural Features : A pyrazole-carbothioamide derivative with fluorophenyl and triazole substituents .
  • Biological Activity : Carbothioamide derivatives often exhibit antimicrobial or anticancer activity, differing from sulfonamide’s classical anti-inflammatory roles.

Heterocyclic and Alkyl Chain Modifications

N-(5-((Heteroaryl)methyloxy)pentyl)-Substituted Imino Sugars

  • Structural Features: These imino sugars feature a pentyl chain modified with heteroaryl-methyloxy groups, targeting glucosylceramide synthase (GCS) inhibition .
  • Biological Activity: GCS inhibitors are explored for lysosomal storage disorders. The hydroxy-pentyl group in the target compound may similarly influence enzyme binding but lacks the imino sugar core .

Pyrrole Alkaloids from Fusarium incarnatum

  • Structural Features : Include hydroxymethylpyrrole and acetamide-substituted pentyl chains .
  • Biological Activity : Exhibit antitumor and antioxidant activities due to pyrrole’s redox-active nature.
  • Comparison : The target compound’s thiophene and sulfonamide groups may prioritize anti-inflammatory over antioxidant effects, reflecting substituent-driven activity divergence .

Physicochemical and Pharmacokinetic Properties

Pentyl Acetate Isomers

  • Structural Features : Straight and branched pentyl esters of acetic acid .
  • Applications : High solvent power for resins, contrasting with the target compound’s polar hydroxy and sulfonamide groups.
  • Comparison: The hydroxy-pentyl-thiophene moiety in the target compound likely reduces volatility and enhances aqueous solubility compared to non-polar pentyl esters .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Key Findings References
Target Compound Pyrazole sulfonamide Hydroxy-pentyl, thiophen-3-yl Inferred anti-inflammatory Structural synergy of sulfonamide and thiophene
Thiadiazole-linked pyrazole sulfonamides Pyrazole-thiadiazole Chloro, methyl, benzene sulfonamide Anti-inflammatory COX pathway modulation
N-(5-(heteroaryl-methyloxy)pentyl) imino sugars Imino sugar Heteroaryl-methyloxy GCS inhibition Therapeutic potential for lipid disorders
Fusarium pyrrole alkaloids Pyrrole Hydroxymethyl, acetamide-pentyl Antitumor, antioxidant Redox-active pyrrole core

Q & A

Q. What are the established synthetic routes for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-1-methyl-1H-pyrazole-4-sulfonamide, and what key reagents are involved?

The synthesis typically involves multi-step procedures:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-ketoesters or α,β-unsaturated ketones.
  • Step 2 : Sulfonylation using sulfonyl chlorides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO .
  • Step 3 : Functionalization of the pentyl chain with thiophene and hydroxyl groups via nucleophilic substitution or Grignard reactions . Critical reagents include 1-methyl-1H-pyrazole-4-sulfonyl chloride and 3-thiophenepentanol derivatives. Reaction yields are optimized by controlling temperature (0–25°C) and stoichiometric ratios of reagents .

Q. How is the crystal structure of this compound elucidated, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 295 K for high-resolution data.
  • Structure solution : Employ direct methods (e.g., SHELXS or SHELXD) for phase determination.
  • Refinement : SHELXL is preferred for small-molecule refinement due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . Example parameters: R-factor < 0.06, data-to-parameter ratio > 15, and mean C–C bond length deviation < 0.005 Å .

Q. What preliminary biological screening methods are used to assess its activity?

  • In vitro assays : Enzyme inhibition (e.g., cyclooxygenase-2 or kinase assays) at concentrations ranging from 1–100 μM.
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.
  • Docking studies : Preliminary molecular docking using AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Contradictions often arise from assay conditions (e.g., pH, solvent) or cellular context. Mitigation strategies:

  • Dose-response curves : Validate activity across a broad concentration range (nM to mM).
  • Orthogonal assays : Confirm results using complementary techniques (e.g., fluorescence polarization alongside enzymatic assays).
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a confounding factor .

Q. What strategies optimize the sulfonation step to improve yield and purity?

  • Catalyst selection : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride coupling.
  • Solvent optimization : Replace DMF with THF or dichloromethane to reduce side reactions.
  • Workup protocols : Employ aqueous NaHCO₃ washes to remove unreacted sulfonyl chlorides, followed by column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How does stereochemistry at the 5-hydroxy pentyl chain influence biological activity?

  • Chiral resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test individually.
  • Activity correlation : Compare IC₅₀ values of R- and S-enantiomers in target assays.
  • Computational modeling : Perform molecular dynamics simulations to assess enantiomer-specific binding modes to receptors .

Q. What advanced computational methods predict off-target interactions?

  • Proteome-wide docking : Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to identify potential off-targets.
  • ADMET profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) with QikProp or ADMET Predictor.
  • Machine learning : Train models on ChEMBL data to forecast toxicity or metabolic pathways .

Critical Analysis of Evidence

  • Structural data from SHELX-refined crystallography () provides high reliability for modeling.
  • Synthesis protocols in and are reproducible but may require solvent optimization for scalability.
  • Biological activity claims in should be validated with dose-response studies to exclude false positives.

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